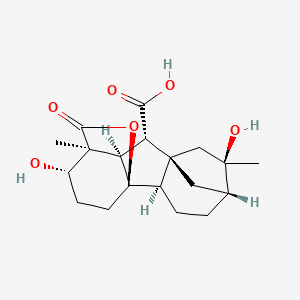

gibberellin A2

CAS No.:

Cat. No.: VC1894327

Molecular Formula: C19H26O6

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26O6 |

|---|---|

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | (1R,2R,5R,6R,8R,9S,10R,11S,12S)-6,12-dihydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

| Standard InChI | InChI=1S/C19H26O6/c1-16(24)8-18-7-9(16)3-4-10(18)19-6-5-11(20)17(2,15(23)25-19)13(19)12(18)14(21)22/h9-13,20,24H,3-8H2,1-2H3,(H,21,22)/t9-,10-,11+,12-,13-,16-,17-,18-,19-/m1/s1 |

| Standard InChI Key | OJDCBRZJXYBPFZ-UIEKCWFXSA-N |

| Isomeric SMILES | C[C@]1(C[C@]23C[C@H]1CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)O |

| Canonical SMILES | CC1(CC23CC1CCC2C45CCC(C(C4C3C(=O)O)(C(=O)O5)C)O)O |

Introduction

Chemical Structure and Properties

Gibberellin A2 belongs to the C19-gibberellin class of diterpene plant hormones. It was initially identified in the fungus Gibberella fujikuroi and has since been detected in various plant species including rice (Oryza sativa) and pea (Pisum sativum) .

Molecular Characteristics

GA2 possesses distinct chemical characteristics that determine its biological functions:

| Property | Value |

|---|---|

| Chemical Formula | C19H26O6 |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 561-68-2 |

| Chemical Classification | C19-gibberellin, lactone, gibberellin monocarboxylic acid |

| Structural Features | Tetracyclic diterpene acid with a five-member lactone bridge |

The structural uniqueness of GA2 lies in its differentiation from gibberellin A1. Specifically, GA2 lacks an OH group at the C-7 position and features a substitution of the methylidene grouping at C-8 by alpha-OH and beta-Me groups (using gibbane numbering system) . This subtle structural variation significantly influences its biological activity in plant systems.

Discovery and Historical Context

Structural Elucidation

The chemical relationship between GA2 and other gibberellins was established through detailed structural analysis. Research demonstrated that GA2 is derived from gibberellin A4 methyl ester . Conversion experiments showed that gibberellin A4, when treated with acid, gives gibberellin A2 . Additionally, Kitamura and colleagues demonstrated that dehydration of gibberellin A2 with phosphorus oxychloride after acetylation of the secondary hydroxyl group produces acetyl gibberellin A4 .

Biosynthesis and Metabolism

Biosynthetic Pathway

Gibberellins, including GA2, are synthesized primarily in three plant tissues: apical shoot buds (young leaves), root tips, and developing seeds . The biosynthetic pathway begins with mevalonic acid, which is derived from acetyl coenzyme A .

The conversion between different gibberellins involves various enzymes that catalyze oxidation, reduction, and other modifications of the gibberellin skeleton. GA2 is particularly notable in the pathway as it represents a hydroxylated form of GA4 .

Metabolic Modifications

An important metabolic modification of GA2 is glycosylation, producing gibberellin A2 O-beta-D-glucoside (C25H36O11) . Glycosylation often alters the biological activity of plant hormones and may serve as a mechanism for storage or inactivation.

The metabolism of gibberellins is regulated by various gibberellin oxidases (GAox) that contribute to homeostasis of bioactive gibberellins in plant tissues. These enzymes include GA 20-oxidases, GA 3-oxidases, and GA 2-oxidases, which respectively catalyze the late steps of GA biosynthesis and GA inactivation .

Biological Activity

Comparative Effectiveness

The biological effectiveness of GA2 has been evaluated in comparison with other gibberellins in various plant systems. Multiple studies have consistently positioned GA2 lower in biological activity compared to GA1, GA3, and GA4:

| Study | Plant Model | Activity Ranking | Reference |

|---|---|---|---|

| Bukovac and Wittwer | Various | GA3 > GA1 > GA4 > GA2 | |

| Sumiki | Rice seedlings | GA3 > GA1 > GA4 > GA2 | |

| Halevy and Cathey | Cucumber seedlings | GA4 > GA1, GA2, GA3 |

In cucumber seedling studies, GA4 was significantly more active than GA1, GA2, and GA3 in promoting hypocotyl elongation of seedlings grown in light . This relative lower biological activity of GA2 compared to other gibberellins might explain its less frequent use in commercial agricultural applications.

Physiological Functions

While GA2 itself exhibits comparatively lower biological activity, gibberellins as a class perform essential roles in plants:

-

Stimulation of stem elongation

-

Promotion of seed germination

-

Regulation of dormancy

-

Involvement in flowering processes

The specific contribution of GA2 to these processes may vary across plant species and developmental stages.

Competitive Inhibition Properties

An intriguing aspect of GA2 and certain other gibberellin analogs is their potential to act as competitive inhibitors of gibberellin biosynthesis. Research has shown that some GA derivatives, especially those with C-16,17 modifications, can inhibit plant growth by competing with endogenous substrates of GA biosynthetic enzymes .

Studies using recombinant 3-oxidase from pea, which converts GA20 to bioactive GA1, demonstrated inhibition by GA5 and 16,17-dihydro-GA5 derivatives. This competitive inhibition mechanism provides insights into how structural modifications of gibberellins can alter their biological effects from growth promotion to growth inhibition .

Agricultural Applications

Crop Yield Improvement

Recent research has investigated the potential of gibberellin oxidase genes in regulating tillering in wheat, an important yield component. Studies found that overexpression of TaGA7ox-A1 in transgenic wheat lines increased tillering capacities, suggesting potential applications in crop improvement .

Recent Research Developments

Novel Gibberellins and Related Compounds

Recent advances in gibberellin research include the discovery of DHGA12, a novel gibberellin with a C20 skeleton structure that can promote seed germination and seedling establishment in Arabidopsis. This compound, like other bioactive GAs (including GA1, GA3, GA4, and GA7), can bind to GA receptors (GID1), although with lower affinity than GA4 .

Gibberellin Metabolism Regulation

Studies on gibberellin deactivation mechanisms have revealed the involvement of various CYP72A members (A7, A9, A13, and A15) in Arabidopsis. CYP72A9 was found to significantly reduce GA4 levels when overexpressed, resulting in semi-dwarf plants. These findings highlight the complex regulation of gibberellin homeostasis and tissue-specific expression patterns of deactivation enzymes across plant species .

Biotechnological Applications

Innovative approaches include using gibberellin-rich plant waste for growth enhancement. One study investigated extracted gibberellic compounds from rambutan seed waste for vegetable growth promotion, demonstrating the potential for sustainable use of agricultural byproducts as sources of plant growth regulators .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume